molecular formula C10H13ClN2 B3217397 1-(3-Chlorophenyl)pyrrolidin-3-amine CAS No. 1178748-87-2

1-(3-Chlorophenyl)pyrrolidin-3-amine

Cat. No. B3217397
CAS RN: 1178748-87-2
M. Wt: 196.67 g/mol
InChI Key: GWDPWSOIMSXLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used include efficient N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a 3-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, can undergo various chemical reactions. These reactions can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Chlorophenyl)pyrrolidin-3-amine in lab experiments is its high potency and selectivity for certain neurotransmitter systems. Additionally, it has been shown to have relatively low toxicity in animal models. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(3-Chlorophenyl)pyrrolidin-3-amine. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animals addicted to cocaine and nicotine, and further research may reveal its potential for treating other types of addiction. Additionally, further research may reveal its potential for treating other neurological disorders such as post-traumatic stress disorder and obsessive-compulsive disorder. Finally, more research is needed to fully understand its mechanism of action and how it may be optimized for therapeutic use.

Scientific Research Applications

1-(3-Chlorophenyl)pyrrolidin-3-amine has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and addiction. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animals addicted to cocaine and nicotine.

properties

IUPAC Name

1-(3-chlorophenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-8-2-1-3-10(6-8)13-5-4-9(12)7-13/h1-3,6,9H,4-5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDPWSOIMSXLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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